molecular formula C13H13N3O2S B5569521 (Z)-2-morpholino-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one

(Z)-2-morpholino-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one

Cat. No.: B5569521
M. Wt: 275.33 g/mol
InChI Key: ODQGNRSRDOPGIO-FLIBITNWSA-N
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Description

(Z)-2-morpholino-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C13H13N3O2S and its molecular weight is 275.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-morpholinyl)-5-(3-pyridinylmethylene)-1,3-thiazol-4(5H)-one is 275.07284784 g/mol and the complexity rating of the compound is 416. The solubility of this chemical has been described as >41.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular and Antifungal Applications

One study explored the synthesis and evaluation of certain novel derivatives for antitubercular and antifungal activities. Compounds synthesized through reactions involving morpholine demonstrated significant antitubercular and antifungal properties, highlighting their potential in developing treatments for these infections. The structural confirmation of these compounds was achieved through IR, 1H NMR, and Mass spectra, indicating the critical role of morpholine in enhancing biological activity (Manjoor. Syed et al., 2013).

Electropolymerization and Optical Properties

Another fascinating application involves the electropolymerization of thiadiazolo[3,4-c]pyridine derivatives, including those with morpholine groups, to create polymers with promising optical and electrochromic properties. These materials exhibit various colors and show potential for use in electrochromic devices due to their diverse optical absorption capabilities. The study's findings underscore the importance of the donor-acceptor-donor (D–A–D) structure in designing materials with specific optical characteristics (Shouli Ming et al., 2015).

Corrosion Inhibition

Research into thiazole-based pyridine derivatives, including those synthesized from compounds similar to "2-(4-morpholinyl)-5-(3-pyridinylmethylene)-1,3-thiazol-4(5H)-one," has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds were characterized through various analytical techniques, revealing that their inhibition efficiency is closely related to their concentration and structural features. The study provides insights into the potential industrial applications of these derivatives in protecting metals from corrosion (Turuvekere K. Chaitra et al., 2016).

Properties

IUPAC Name

(5Z)-2-morpholin-4-yl-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-12-11(8-10-2-1-3-14-9-10)19-13(15-12)16-4-6-18-7-5-16/h1-3,8-9H,4-7H2/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQGNRSRDOPGIO-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CN=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C3=CN=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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